2-(Ethyl(4-(4-nitrostyryl)phenyl)amino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethyl(4-(4-nitrostyryl)phenyl)amino)ethanol is an organic compound with the molecular formula C18H20N2O3 and a molecular weight of 312.36 g/mol . This compound is characterized by the presence of a nitrostyryl group attached to an ethylphenylaminoethanol moiety. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethyl(4-(4-nitrostyryl)phenyl)amino)ethanol typically involves the reaction of 4-nitrobenzaldehyde with ethyl 4-aminophenylacetate under basic conditions to form the corresponding nitrostyryl derivative. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include continuous flow synthesis and batch processing, where reaction parameters such as temperature, pressure, and reaction time are carefully controlled .
Chemical Reactions Analysis
Types of Reactions
2-(Ethyl(4-(4-nitrostyryl)phenyl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid, sulfuric acid, and halogens.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-(Ethyl(4-(4-nitrostyryl)phenyl)amino)ethanol is employed in various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of chromophores and dyes.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of photorefractive polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(Ethyl(4-(4-nitrostyryl)phenyl)amino)ethanol involves its interaction with specific molecular targets and pathways. The nitrostyryl group is known to participate in electron transfer reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to various biological effects. Additionally, the compound may interact with cellular proteins and enzymes, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 2-(Ethyl(4-(4-nitrophenyl)azo)phenyl)aminoethanol
- 2-(Ethyl(4-(4-nitrophenyl)diazenyl)phenyl)aminoethanol
Uniqueness
2-(Ethyl(4-(4-nitrostyryl)phenyl)amino)ethanol is unique due to the presence of the nitrostyryl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of specialized materials and in research applications where specific reactivity is required .
Properties
Molecular Formula |
C18H20N2O3 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-[N-ethyl-4-[(E)-2-(4-nitrophenyl)ethenyl]anilino]ethanol |
InChI |
InChI=1S/C18H20N2O3/c1-2-19(13-14-21)17-9-5-15(6-10-17)3-4-16-7-11-18(12-8-16)20(22)23/h3-12,21H,2,13-14H2,1H3/b4-3+ |
InChI Key |
OAFMCWZFMIQFBI-ONEGZZNKSA-N |
Isomeric SMILES |
CCN(CCO)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CCN(CCO)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.